molecular formula C11H11BrN2O B7974942 {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol

{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol

Cat. No.: B7974942
M. Wt: 267.12 g/mol
InChI Key: UDSXZPKTXAYBHT-UHFFFAOYSA-N
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Description

{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol is a chemical compound that features a brominated pyrazole ring attached to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol typically involves the reaction of 4-bromo-1H-pyrazole with benzyl alcohol derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to attach the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and pyrazole ring play crucial roles in these interactions, facilitating strong binding through halogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol is unique due to the combination of the brominated pyrazole ring and the phenylmethanol group. This dual functionality allows for diverse chemical modifications and applications, setting it apart from other similar compounds .

Properties

IUPAC Name

[4-[(4-bromopyrazol-1-yl)methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7,15H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSXZPKTXAYBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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